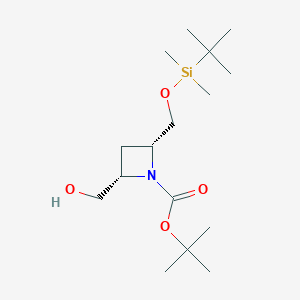
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and an azetidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the azetidine ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the azetidine ring results in a more saturated ring structure.
Aplicaciones Científicas De Investigación
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyldimethylsilyl group can enhance the compound’s stability and bioavailability, making it more effective in its interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives and silyl-protected compounds.
- Examples include (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(methyl)azetidine-1-carboxylate and (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(ethyl)azetidine-1-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H33NO4Si |
|---|---|
Peso molecular |
331.52 g/mol |
Nombre IUPAC |
tert-butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
Clave InChI |
ZHTYVWVJOUGBNM-QWHCGFSZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1CO[Si](C)(C)C(C)(C)C)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC1CO[Si](C)(C)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















